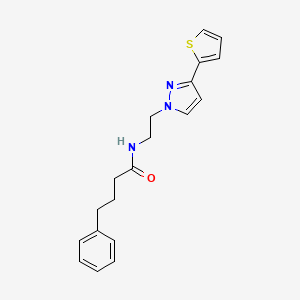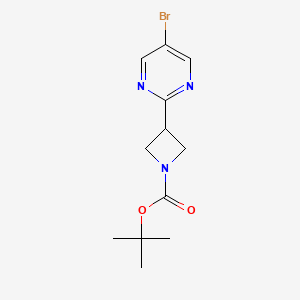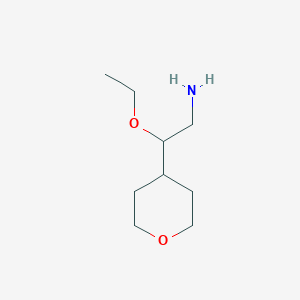
2-Ethoxy-2-(oxan-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Ethoxy-2-(oxan-4-yl)ethanamine” is a chemical compound with the CAS Number: 1493291-84-1 . It has a molecular weight of 173.26 . The IUPAC name for this compound is 2-ethoxy-2-tetrahydro-2H-pyran-4-ylethanamine . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with di-tert-butyl dicarbonate (Boc2O) in ethanol solution for protecting the amino group . Then, condensation of the obtained product with a suitable reagent is carried out in the presence of NaOH (50%) and tetrabutylammonium bromide . Finally, the product is subjected to de-protection in a mixture of dichloromethane and trifluoroacetic acid .Molecular Structure Analysis
The InChI code for “2-Ethoxy-2-(oxan-4-yl)ethanamine” is 1S/C9H19NO2/c1-2-12-9(7-10)8-3-5-11-6-4-8/h8-9H,2-7,10H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-Ethoxy-2-(oxan-4-yl)ethanamine” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Photopolymerization Studies
- Research Focus: The study by Guillaneuf et al. (2010) introduces a new alkoxyamine compound with a chromophore group, which can generate alkyl and nitroxide radicals under UV irradiation. This compound, similar in structure to 2-Ethoxy-2-(oxan-4-yl)ethanamine, demonstrates significant changes in photophysical and photochemical properties upon irradiation and shows promise as a photoinitiator in nitroxide-mediated photopolymerization (NMP2) processes.
- Reference: Guillaneuf et al., 2010.
Catalytic Applications in Organic Synthesis
- Research Focus: The studies by Zulu et al. (2020) and Nyamato et al. (2016) involve the use of ligands structurally related to 2-Ethoxy-2-(oxan-4-yl)ethanamine in the formation of palladium complexes. These complexes are utilized as catalysts in processes like methoxycarbonylation of olefins and ethylene oligomerization, highlighting the potential of similar structures in catalytic applications.
- References:
Organic Synthesis and Chemical Transformations
- Research Focus: Indumathi et al. (2010) describe the use of a compound structurally akin to 2-Ethoxy-2-(oxan-4-yl)ethanamine in a L-proline-catalyzed three-component domino reaction. This research demonstrates the compound's utility in synthesizing highly substituted thienothiopyrans, indicating its role in facilitating complex organic transformations.
- Reference: Indumathi et al., 2010.
Application in Electrochemical Sensors
- Research Focus: The study by Landman et al. (2014) on Fischer ethoxy- and aminocarbene complexes, which share functional groups with 2-Ethoxy-2-(oxan-4-yl)ethanamine, explores their electrochemical behavior. These complexes display specific oxidation and reduction processes, indicating their potential use in designing electrochemical sensors.
- Reference: Landman et al., 2014.
Enzymatic and Metabolic Studies
- Research Focus: The work by Nielsen et al. (2017) involves the metabolism of compounds structurally related to 2-Ethoxy-2-(oxan-4-yl)ethanamine. This research identifies the key enzymes involved in the metabolism of these compounds and characterizes the metabolites formed, providing insights into potential biomedical and pharmacological applications.
- Reference: Nielsen et al., 2017.
Safety and Hazards
The compound has a GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-ethoxy-2-(oxan-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-12-9(7-10)8-3-5-11-6-4-8/h8-9H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCFIURSQFIMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN)C1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-2-(oxan-4-yl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

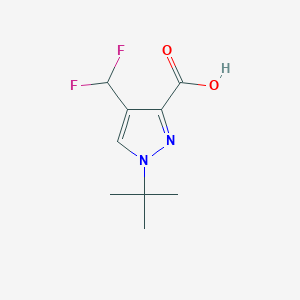

![2-phenyl-6-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2942152.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)ethan-1-one](/img/structure/B2942153.png)
![(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid](/img/structure/B2942154.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate](/img/structure/B2942155.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-2-(methoxymethyl)benzamide](/img/structure/B2942157.png)
![ethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2942158.png)
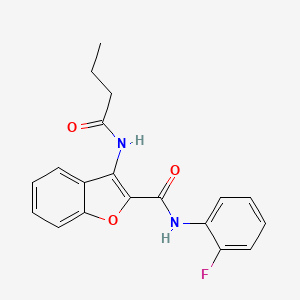
![2-Methyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2942162.png)
![Ethyl 2-aminospiro[2.5]octane-2-carboxylate;hydrochloride](/img/structure/B2942163.png)

